molecular formula C13H10N2O3S B1407757 Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate CAS No. 1537184-71-6

Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate

Cat. No. B1407757
M. Wt: 274.3 g/mol
InChI Key: CYBIPXCTJVMGHI-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate is a compound that falls under the category of thienopyrimidine derivatives . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used chemical scaffolds in drug development .


Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves various methods. One of the key synthetic steps involves the oxidative aromatization of ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (±)-9 to ethyl 2-amino-4-methyl-1-benzothiophene-3-carboxylate 10 with 10% Pd/C .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate has been extensively studied for its role in the synthesis of novel chemical compounds. For instance, Bakhite, Al‐Sehemi, and Yamada (2005) explored its use in synthesizing novel pyrido and thieno pyrimidine derivatives, which serve as key compounds for further chemical research (Bakhite, Al‐Sehemi, & Yamada, 2005). Similarly, Gad et al. (2020) employed it in the synthesis of apoptosis-inducing agents for breast cancer, highlighting its potential in developing anticancer therapeutics (Gad et al., 2020).

Biological and Medical Research

In the field of medical research, this compound has been utilized in the development of microtubule targeting agents. Islam et al. (2022) synthesized a series of tetrahydrobenzo thieno pyrimidines, demonstrating their potent antiproliferative effects and potential as cancer treatment agents (Islam et al., 2022). Moreover, Hemdan and Abd El-Mawgoude (2015) researched its use in synthesizing compounds with antimicrobial properties, indicating its applicability in combating microbial infections (Hemdan & Abd El-Mawgoude, 2015).

Fluorescence and Computational Analysis

In addition, Yokota et al. (2012) synthesized new fluorescent compounds based on benzo thieno pyrimidine dioxides, demonstrating the compound's use in developing materials with unique optical properties (Yokota et al., 2012).

properties

IUPAC Name

ethyl 4-oxo-3H-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(16)14-6-15-12(10)19-9/h3-6H,2H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBIPXCTJVMGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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